![molecular formula C20H15FN4O2 B2492255 8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034368-26-6](/img/structure/B2492255.png)
8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely a biologically active molecule due to the presence of several functional groups and a complex heterocyclic structure typical of pharmaceuticals and chemical research substances. The fluorine atom and indole moiety suggest potential applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
Synthesis routes for similar compounds often involve multistep reactions, including coupling reactions, cyclizations, and functional group transformations. For instance, the synthesis of related fluorinated heterocycles involves regioselective multicomponent reactions, highlighting the complexity and precision required in synthesizing such molecules (Ivashchenko et al., 2019).
Molecular Structure Analysis
The structural analysis of these compounds is often performed using X-ray crystallography, revealing details about their crystal packing, molecular conformation, and intermolecular interactions. Hirshfeld surface analysis is a common tool to study these aspects, providing insights into the molecule's three-dimensional structure and stability (Ivashchenko et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study on pyrimidino derivatives, which includes compounds structurally related to 8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, highlighted their potent antimicrobial properties. These compounds exhibit synergistic antimicrobial activity due to the combination of indole and benzene nuclei (Chauhan, Siddiqi, & Dwivedi, 2017).
Anticancer Activity
- Research on 6-heteroarylcoumarins, including variants with fluoro-indole and pyrimidine moieties, identified compounds with significant antimitotic activity, particularly against non-small cell lung cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).
- Another study synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a substituted 2-amino pyrimidine moiety, displaying potent in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells (Gokhale, Dalimba, & Kumsi, 2017).
Anti-Inflammatory and Analgesic Properties
- Compounds containing pyrido[2,3-d:6,5d']dipyrimidine-4,5-diones, similar to the chemical , demonstrated significant anti-inflammatory effects and lower ulcerogenic liability compared to other anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).
- Another study synthesized novel pyrimidine derivatives with significant anti-inflammatory and analgesic properties, indicating the potential for developing new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Antiviral Activity
- A synthesized derivative, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was identified as a novel inhibitor of Hepatitis B, showing potent in vitro activity against the virus (Ivashchenko, Mitkin, Kravchenko, Kuznetsova, Kovalenko, Bunyatyan, & Langer, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-fluoro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-14-2-4-18-23-17-6-8-24(11-15(17)20(27)25(18)10-14)19(26)13-1-3-16-12(9-13)5-7-22-16/h1-5,7,9-10,22H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKSKSSMDAENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


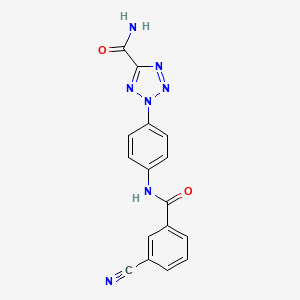
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
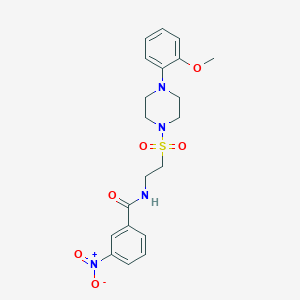

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
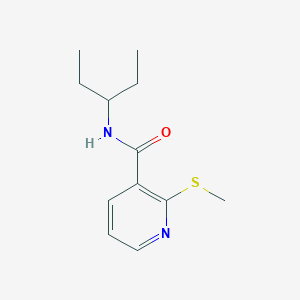
![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
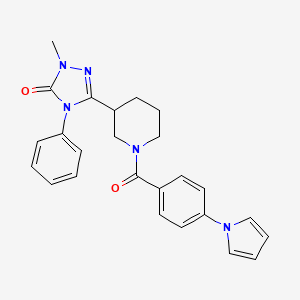


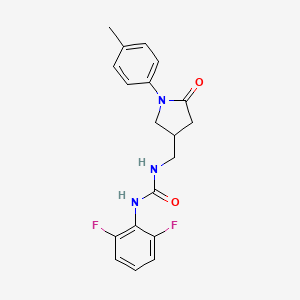
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)